1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(4-Chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl group at position 1 and an N-cyclohexyl-N-methyl substitution at the 4-amine position. This scaffold is of significant interest due to its structural similarity to kinase inhibitors and antiviral agents. Pyrazolo[3,4-d]pyrimidines are known for their ability to modulate enzymatic activity, particularly in oncology and virology contexts, though specific data on this compound’s biological activity remain under investigation .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-cyclohexyl-N-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c1-23(14-5-3-2-4-6-14)17-16-11-22-24(18(16)21-12-20-17)15-9-7-13(19)8-10-15/h7-12,14H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHGIOGHAIPPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multicomponent reactions. One common method includes the reaction of 4-chlorobenzaldehyde with acetophenone, ethyl cyanoacetate, and malononitrile in the presence of a base under reflux conditions . The reaction proceeds through a series of condensation and cyclization steps to form the desired pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Structural Information
- IUPAC Name : 1-(4-chlorophenyl)-N-cyclohexyl-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
- Molecular Formula : C18H20ClN5
- Molecular Weight : 341.84 g/mol
- LogP : 5.00
Anticancer Properties
1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HEL (Erythroleukemia) | 1.00 ± 0.42 | >25 |
| MDA-MB-231 (Breast) | >10 | - |
| HL60 (Leukemia) | 1.05 ± 0.64 | - |
| NCI-H460 (Lung) | 0.30 | - |
These findings demonstrate its potential as a therapeutic agent in treating hematological malignancies and solid tumors.
Enzyme Inhibition
The compound is being investigated as an enzyme inhibitor, particularly targeting specific protein kinases involved in cancer cell proliferation. This inhibition can disrupt critical signaling pathways that lead to tumor growth and survival.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multicomponent reactions, including the reaction of 4-chlorobenzaldehyde with acetophenone, ethyl cyanoacetate, and malononitrile under basic conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives that may enhance its biological activity.
Study on Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of this compound against several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through its action on PTKs. The study highlighted the importance of further exploring its structure-activity relationship to optimize its anticancer properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein tyrosine kinases, which are crucial for cell signaling and growth. By binding to the ATP-binding site of these kinases, it prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . Molecular docking studies have shown that it has a high affinity for the epidermal growth factor receptor (EGFR) binding site .
Comparison with Similar Compounds
Key Observations :
Kinase Inhibition
Anticancer Activity
Antiviral Activity
- 6-Chloro-N-(2-chlorophenyl)-1-methyl-...: Identified as a SARS-CoV-2 Mpro inhibitor with nanomolar affinity but medium toxicity risk .
ADME and Toxicity
Key Gaps : Pharmacokinetic data for the target compound are lacking, necessitating in vivo studies to compare with S29’s limitations .
Biological Activity
1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound exhibits diverse biological activities, particularly in the realm of cancer therapeutics due to its ability to inhibit specific protein kinases.
Chemical Structure and Properties
- IUPAC Name : 1-(4-chlorophenyl)-N-cyclohexyl-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
- Molecular Formula : C18H20ClN5
- Molecular Weight : 341.838 g/mol
- LogP : 5.00
The primary mechanism of action for this compound involves the inhibition of protein tyrosine kinases (PTKs), which play a crucial role in cell signaling and growth. By binding to the ATP-binding site of these kinases, the compound prevents the phosphorylation of target proteins, leading to inhibited cell proliferation and induced apoptosis in cancer cells .
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity against various cancer cell lines. Notable findings include:
- Inhibition of Cancer Cell Proliferation : The compound has been tested against multiple cancer cell lines, demonstrating potent cytotoxic effects. For instance, it exhibited an IC50 value indicating effective inhibition in specific cell lines related to hematological tumors and solid tumors .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HEL (Erythroleukemia) | 1.00 ± 0.42 | >25 |
| MDA-MB-231 (Breast) | >10 | - |
| HL60 (Leukemia) | 1.05 ± 0.64 | - |
| NCI-H460 (Lung) | 0.30 | - |
Inhibition of Protein Kinases
The compound has been identified as a potent inhibitor of various protein kinases involved in cancer progression:
- Aurora-A Kinase : Significant inhibition with an IC50 of 0.067 µM was reported, indicating its potential role in targeting mitotic processes in cancer cells .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Pyrazolo Derivatives : A study demonstrated that modifications in the structure of pyrazolo derivatives significantly affected their cytotoxicity against cancer cell lines, with some derivatives showing enhanced selectivity and potency compared to others .
- Comparative Analysis with Similar Compounds : The compound was compared with other pyrazolo derivatives, revealing that its unique substitution pattern enhances binding affinity and selectivity towards certain kinases, making it a promising candidate for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
